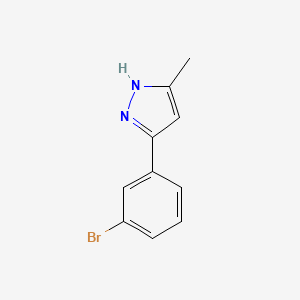

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Description

BenchChem offers high-quality 3-(3-Bromophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAINCJDFHUONJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. This pyrazole derivative holds significant potential as a scaffold in medicinal chemistry and drug development due to the prevalence of the pyrazole core in numerous pharmacologically active agents. This document outlines a reliable two-step synthetic pathway, commencing with the Claisen condensation to form the key intermediate, 1-(3-bromophenyl)butane-1,3-dione, followed by a cyclocondensation reaction with hydrazine hydrate. Detailed, step-by-step experimental protocols are provided for both synthetic stages. Furthermore, this guide delves into the comprehensive characterization of the target molecule, detailing the expected outcomes from a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the principles of the characterization methods are explained to provide a deeper understanding for the practicing researcher.

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties[1]. The incorporation of a bromine atom onto the phenyl ring at the 3-position introduces a valuable functional handle for further synthetic modifications, such as cross-coupling reactions, thereby expanding the molecular diversity accessible from this core structure. The 5-methyl substituent can also play a crucial role in modulating the steric and electronic properties of the molecule, influencing its binding affinity to biological targets. This guide serves as a practical, field-proven manual for the synthesis and rigorous characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, ensuring scientific integrity and reproducibility.

Synthetic Strategy and Rationale

The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is most efficiently achieved through a two-step process. The chosen strategy hinges on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative[2].

Step 1: Synthesis of 1-(3-Bromophenyl)butane-1,3-dione (the β-Dicarbonyl Precursor)

The requisite precursor, 1-(3-bromophenyl)butane-1,3-dione, is synthesized via a Claisen condensation reaction. This reaction involves the base-mediated acylation of a ketone with an ester. In this specific case, 3-bromoacetophenone is treated with ethyl acetate in the presence of a strong base, such as sodium ethoxide[3][4]. The ethoxide deprotonates the α-carbon of ethyl acetate, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromoacetophenone. Subsequent collapse of the tetrahedral intermediate and acidification yields the desired β-dicarbonyl compound. The use of a strong, non-nucleophilic base is crucial to drive the equilibrium towards the product by deprotonating the resulting β-dicarbonyl, which is more acidic than the starting materials.

Step 2: Cyclocondensation to form 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

The final step involves the cyclocondensation of 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate. The reaction proceeds through initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring[2]. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.

Experimental Protocols

Synthesis of 1-(3-Bromophenyl)butane-1,3-dione

Materials:

-

3-Bromoacetophenone

-

Ethyl acetate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide (1.1 equivalents) is suspended in absolute ethanol.

-

A solution of 3-bromoacetophenone (1.0 equivalent) in ethyl acetate (3.0 equivalents) is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified to pH 5-6 with 1 M hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3-bromophenyl)butane-1,3-dione.

Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Materials:

-

1-(3-Bromophenyl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(3-bromophenyl)butane-1,3-dione (1.0 equivalent) in ethanol in a round-bottom flask, hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to yield the pure product.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. The following data are predicted based on the analysis of structurally similar compounds[2][5].

Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | 70-80 °C (based on similar pyrazoles) |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

Predicted Spectrum (in CDCl₃, 400 MHz):

-

δ ~ 10-12 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen bonding.

-

δ ~ 7.8-7.9 ppm (singlet or triplet, 1H): Aromatic proton on the bromophenyl ring ortho to the pyrazole substituent (C2'-H).

-

δ ~ 7.5-7.6 ppm (doublet, 1H): Aromatic proton on the bromophenyl ring para to the pyrazole substituent (C6'-H).

-

δ ~ 7.2-7.4 ppm (triplet and doublet, 2H): Overlapping signals for the remaining two aromatic protons on the bromophenyl ring (C4'-H and C5'-H).

-

δ ~ 6.3 ppm (singlet, 1H): This sharp singlet is characteristic of the C4-H proton of the pyrazole ring.

-

δ ~ 2.4 ppm (singlet, 3H): A singlet corresponding to the three protons of the methyl group at the C5 position of the pyrazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

-

Predicted Spectrum (in CDCl₃, 100 MHz):

-

δ ~ 150-155 ppm: C3 of the pyrazole ring (attached to the bromophenyl group).

-

δ ~ 140-145 ppm: C5 of the pyrazole ring (attached to the methyl group).

-

δ ~ 130-135 ppm: Quaternary carbon of the bromophenyl ring attached to the pyrazole (C1').

-

δ ~ 120-135 ppm: Aromatic carbons of the bromophenyl ring (C2', C4', C5', C6').

-

δ ~ 122 ppm: Quaternary carbon of the bromophenyl ring attached to bromine (C3').

-

δ ~ 105-110 ppm: C4 of the pyrazole ring.

-

δ ~ 10-15 ppm: Methyl carbon (C-CH₃).

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺) will confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

-

Predicted m/z values (for C₁₀H₉⁷⁹BrN₂): [M]⁺ = 236 and [M+2]⁺ = 238.

-

Predicted m/z values (for C₁₀H₉⁸¹BrN₂): [M]⁺ = 238.

-

Expected ESI-MS ([M+H]⁺): 237 and 239.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is useful for identifying the presence of specific functional groups.

-

Predicted Key Absorptions (cm⁻¹):

-

3100-3300 (broad): N-H stretching vibration of the pyrazole ring.

-

3000-3100: Aromatic C-H stretching.

-

2850-2950: Aliphatic C-H stretching of the methyl group.

-

~1600, 1550, 1470: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

~1000-1100: C-Br stretching.

-

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.

Reaction Mechanism: Pyrazole Formation

Caption: Simplified mechanism of pyrazole ring formation.

Conclusion

This in-depth technical guide provides a robust and reproducible framework for the synthesis and characterization of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. By detailing both the practical experimental procedures and the underlying scientific principles, this document aims to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and validate this valuable heterocyclic scaffold. The provided characterization data, while predictive, is grounded in the analysis of closely related structures and serves as a reliable benchmark for experimental verification. The strategic placement of the bromo- and methyl- substituents makes this compound an attractive starting point for the generation of diverse chemical libraries for biological screening.

References

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]

-

YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

Sources

In-depth Technical Guide on 3-(3-Bromophenyl)-5-methyl-1H-pyrazole: Identification and Characterization Challenges

A Note to Researchers, Scientists, and Drug Development Professionals:

This document addresses the significant challenges in defining a comprehensive technical profile for the chemical entity 3-(3-Bromophenyl)-5-methyl-1H-pyrazole . Despite extensive searches across major chemical databases and supplier catalogs, a definitive CAS (Chemical Abstracts Service) registry number and validated technical data for this specific constitutional isomer could not be obtained. The vast majority of publicly available scientific and commercial data pertains to its isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole .

This guide will, therefore, serve two primary purposes:

-

To transparently report the current ambiguity surrounding the identification of 3-(3-bromophenyl)-5-methyl-1H-pyrazole.

-

To provide a detailed technical overview of the closely related and well-documented isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , which is often mistaken for the 3-bromo variant. This information is presented to aid researchers who may have encountered the same ambiguity and require data on a structurally similar compound.

Part 1: The Challenge of Identifying 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Searches for "3-(3-Bromophenyl)-5-methyl-1H-pyrazole" in chemical registries such as PubChem, SciFinder, and commercial supplier databases did not yield a specific and verifiable entry corresponding to this exact structure. This suggests that the compound is either not commercially available, has been synthesized in niche research settings without being registered with a CAS number, or is referenced under a different nomenclature.

In contrast, several related but distinct compounds are well-documented:

-

3-(4-Bromophenyl)-5-methyl-1H-pyrazole: The para-isomer, for which extensive data is available.

-

5-(3-Bromophenyl)-1H-pyrazole (CAS: 948294-12-0): Lacks the 5-methyl group.[1]

-

3-(3-Bromophenyl)-1H-pyrazole (CAS: 149739-65-1): Also lacks the 5-methyl group.[2][3][4]

Given the lack of definitive identifiers for the requested meta-isomer, the remainder of this guide will focus on its well-characterized para-isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole .

Part 2: Technical Guide for 3-(4-Bromophenyl)-5-methyl-1H-pyrazole

This section provides a detailed overview of the core identifiers, physicochemical properties, synthesis, and potential applications of 3-(4-bromophenyl)-5-methyl-1H-pyrazole .

Core Identifiers and Chemical Structure

The accurate identification of a chemical compound is foundational for all research and development activities. The following table summarizes the key identifiers for 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

| Identifier | Value | Source |

| CAS Number | 948293-34-3, 145353-53-3 | PubChem[5], Sigma-Aldrich[6] |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem[5] |

| Molecular Weight | 237.10 g/mol | PubChem[5] |

| IUPAC Name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | PubChem[5] |

| InChI Key | WANDSSMDLLHHCJ-UHFFFAOYSA-N | PubChem[5] |

| SMILES | CC1=CC(=NN1)C2=CC=C(C=C2)Br | PubChem[5] |

| Synonyms | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole, 4-(5-Methyl-1H-pyrazol-3-yl)bromobenzene | PubChem[5] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application.

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 153-157 °C | Sigma-Aldrich[6] |

| Solubility | Data not readily available | |

| Storage Temperature | 2-8°C | Sigma-Aldrich[6] |

Synthesis and Reactivity

The pyrazole ring is a common scaffold in medicinal chemistry, and its synthesis is well-established. The general synthesis of 3,5-disubstituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

A plausible synthetic route to 3-(4-bromophenyl)-5-methyl-1H-pyrazole is the reaction of 1-(4-bromophenyl)butane-1,3-dione with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-methyl-1H-pyrazole

Causality: This protocol leverages the classical Knorr pyrazole synthesis, where the more electrophilic carbonyl carbon of the diketone is preferentially attacked by one nitrogen of hydrazine, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

-

Reaction Setup: To a solution of 1-(4-bromophenyl)butane-1,3-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the residue into cold water and collect the resulting precipitate by filtration.

-

Purification: Wash the crude solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectroscopic data should align with the proposed structure.

Logical Workflow for Synthesis and Validation

Caption: Workflow for the synthesis and validation of 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

Applications in Research and Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Phenyl-substituted pyrazoles, in particular, are of significant interest.

-

As a Synthetic Intermediate: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole serves as a versatile building block. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Potential Pharmacological Activity: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. While specific bioactivity data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole is not widely published, its structural similarity to other active pyrazoles suggests its potential as a lead compound in drug discovery programs.

Signaling Pathway Context: Potential Role in Cancer Research

Many small molecule inhibitors targeting key signaling pathways in cancer, such as the androgen receptor (AR) pathway in prostate cancer, incorporate a pyrazole core. The pyrazole can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with the target protein.

Caption: Potential role of pyrazole scaffolds in androgen receptor signaling antagonism.

Safety and Handling

Based on GHS classifications for the 4-bromo isomer, the compound should be handled with appropriate precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Conclusion

While the specific compound 3-(3-Bromophenyl)-5-methyl-1H-pyrazole remains elusive in common chemical databases, its isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , is a well-characterized and accessible molecule. Researchers and scientists are advised to exercise caution in sourcing and identifying these isomers and to rely on validated analytical data to confirm the structure of their materials. The information provided for the 4-bromo isomer offers a solid foundation for understanding the chemical and biological landscape of this class of compounds and serves as a valuable reference for further research and development.

References

-

PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]

Sources

- 1. 5-(3-Bromophenyl)-1H-pyrazole 97 948294-12-0 [sigmaaldrich.com]

- 2. 3-(3-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. H50438.06 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-Bromophenyl)-3-methyl-1H-pyrazole 97 948293-34-3 [sigmaaldrich.com]

The Pyrazole Scaffold: A Comprehensive Technical Guide to Synthesis, Bioactivity, and Drug Design

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its remarkable versatility and "privileged" structural status have led to its incorporation into a multitude of approved therapeutics and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of substituted pyrazole derivatives. We will navigate through the intricacies of their synthesis, from classical methodologies to cutting-edge multicomponent reactions, and delve into the mechanistic underpinnings of their diverse pharmacological activities. This guide emphasizes the critical interplay between chemical structure and biological function, offering field-proven insights into structure-activity relationships (SAR) to empower the rational design of novel pyrazole-based agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are provided to serve as a practical resource for the scientific community.

The Enduring Legacy of the Pyrazole Core

First synthesized by Edward Buchner in 1889, the pyrazole ring has captivated chemists for over a century. Its unique electronic properties, including the presence of both a pyridine-like and a pyrrole-like nitrogen atom, impart a delicate balance of reactivity and stability. This duality allows for facile functionalization at multiple positions, making the pyrazole scaffold a highly adaptable template for molecular design. The therapeutic potential of pyrazole derivatives was recognized early on, and today, they are integral components of drugs spanning a wide range of indications, including anti-inflammatory agents like celecoxib, anticancer therapies, and antimicrobial compounds.[1][2] The continued exploration of substituted pyrazoles promises to unlock new therapeutic avenues and advanced materials with tailored properties.

Strategic Synthesis of Substituted Pyrazoles: From Classic Reactions to Modern Innovations

The construction of the pyrazole core is a well-established field, yet it continues to evolve with the advent of novel synthetic strategies that offer greater efficiency, regioselectivity, and sustainability. The choice of synthetic route is paramount, as it dictates the substitution pattern and ultimately the biological activity of the final compound.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring.[1] This acid-catalyzed condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a robust and often high-yielding process.

Causality Behind Experimental Choices: The acidic catalyst is crucial for activating the carbonyl group of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the hydrazine. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is influenced by the relative reactivity of the two carbonyl groups and the nature of the hydrazine substituent.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative via Knorr Synthesis

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted hydrazine hydrochloride and a catalytic amount of glacial acetic acid to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 1,3,5-trisubstituted pyrazole.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as a powerful tool for the rapid generation of diverse libraries of substituted pyrazoles. These reactions are highly atom-economical and environmentally friendly, often proceeding with high yields and regioselectivity.

Causality Behind Experimental Choices: The success of an MCR depends on the careful selection of reactants and reaction conditions to ensure the desired reaction cascade occurs. Catalysts, such as Lewis acids or bases, can play a crucial role in activating specific functional groups and directing the reaction towards the desired pyrazole product.

Experimental Protocol: One-Pot, Three-Component Synthesis of a Polysubstituted Pyrazole

Materials:

-

Aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a solution of the aldehyde and malononitrile in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add hydrazine hydrate to the reaction mixture.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure polysubstituted pyrazole.

Self-Validating System: The formation of the product is often indicated by the precipitation of a solid from the reaction mixture. The purity of the filtered product can be assessed by its melting point and spectroscopic analysis, which should be consistent with the expected structure.

The Broad Spectrum of Pharmacological Activities of Substituted Pyrazoles

The privileged nature of the pyrazole scaffold is underscored by the vast array of biological activities exhibited by its derivatives. This section will explore some of the most significant pharmacological applications of substituted pyrazoles, supported by quantitative data.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

The development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammatory disorders.[3] The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit the production of prostaglandins, key mediators of inflammation.[4][5]

Mechanism of Action: Celecoxib and related pyrazole-based anti-inflammatory agents selectively bind to and inhibit the COX-2 enzyme, which is upregulated at sites of inflammation.[6] This selective inhibition spares the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[1][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Table 1: Anticancer Activity of Representative Substituted Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | PC-3 (Prostate) | 4.2 ± 1.1 | [8] |

| DU 145 (Prostate) | 3.6 ± 1.2 | [8] | |

| MCF-7 (Breast) | 5.5 ± 0.6 | [8] | |

| MDA-MB-231 (Breast) | 6.6 ± 0.9 | [8] | |

| Compound B | B16F10 (Skin) | 0.18 (pIC50=6.75) | [9] |

| Compound C | ACHN (Kidney) | 0.33 (pIC50=6.48) | [9] |

| Compound D | K562 (Leukemia) | Varies | [9] |

| Compound E | A2780 (Ovarian) | Varies | [9] |

| Compound F | NUGC (Gastric) | Varies | [9] |

| Doxorubicin | Breast Cancer Cells | Varies | [10] |

Note: pIC50 values from reference[9] were converted to IC50 for consistency where possible. Some data was presented as pIC50 without the corresponding IC50.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazoles have demonstrated significant activity against a variety of bacterial and fungal pathogens, including multi-drug resistant strains.[1][11][12]

Table 2: Antimicrobial Activity of Representative Substituted Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | [11][12] |

| Enterococcus faecalis | 4 | [11][12] | |

| Compound 3 | Escherichia coli | 0.25 | [13] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [13] |

| Imidazo[2,1-b][9][11][14]thiadiazole derivatives | Gram-positive & Gram-negative bacteria | <0.24 | [15] |

| Amoxicillin | Streptococcus pneumoniae | 0.0306 mg/mL | [16] |

| Compound 4e | Streptococcus pneumoniae | 0.0156 mg/mL | [16] |

Structure-Activity Relationships (SAR): Rational Drug Design with Pyrazoles

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective pyrazole-based drugs. By systematically modifying the substituents on the pyrazole core, researchers can optimize the pharmacological properties of these compounds.

Key SAR Insights for Pyrazole Derivatives:

-

Substitution at N1: The nature of the substituent at the N1 position can significantly influence the compound's activity and selectivity. For example, in many anti-inflammatory pyrazoles, a p-sulfamoylphenyl group at N1 is crucial for COX-2 selectivity.

-

Substituents at C3 and C5: The groups at the C3 and C5 positions play a vital role in receptor binding and can be modified to enhance potency and modulate pharmacokinetic properties.

-

Substitution at C4: The C4 position offers another point for diversification. Introduction of various functional groups at this position can lead to compounds with altered biological profiles. For instance, the presence of chloro and bromo substituents can increase antimicrobial activity due to their lipophilic properties.[17]

Future Perspectives and Conclusion

The field of substituted pyrazole derivatives is a dynamic and continuously evolving area of research. The development of novel synthetic methodologies, particularly in the realm of multicomponent and flow chemistry, will undoubtedly accelerate the discovery of new pyrazole-based compounds with enhanced properties. Furthermore, the application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a pivotal role in the rational design of the next generation of pyrazole-based therapeutics.

References

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- Faidah, H., & El-Nezhawy, A. O. H. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Scientific Research, 8(3), 01-14.

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 3). ResearchGate. Retrieved January 28, 2026, from [Link]

- Knochel, P., & Krasovskiy, A. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4348–4351.

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 28, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved January 28, 2026, from [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

-

Celecoxib. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 28, 2026, from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 28, 2026, from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 28, 2026, from [Link]

-

Celecoxib. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

-

Relationship between experimental IC50 values, predicted IC50 values of... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences. Retrieved January 28, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a specific derivative for which detailed mechanistic studies are not yet publicly available. By examining the extensive literature on the structure-activity relationships of related pyrazole-containing compounds, this document will explore putative biological targets and signaling pathways. Furthermore, it will outline key experimental protocols to systematically investigate and validate these proposed mechanisms, offering a roadmap for future research and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that imparts unique physicochemical properties, making them versatile building blocks in drug design.[1][4] The pyrazole core can be found in a number of approved drugs with diverse therapeutic applications, highlighting its clinical significance.[1][4] The biological activities of pyrazole derivatives are broad, encompassing anti-inflammatory, analgesic, antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][5]

The specific substitution pattern on the pyrazole ring is a critical determinant of its biological activity. The compound of interest, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, possesses a bromophenyl group at the 3-position and a methyl group at the 5-position. These substituents are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of the halogen atom, in particular, can modulate lipophilicity and introduce a potential site for halogen bonding, which can be a key interaction in ligand-protein binding.

Postulated Mechanisms of Action and Potential Biological Targets

Given the absence of direct studies on 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, we can infer its likely mechanisms of action by examining structurally related compounds. The phenylpyrazole scaffold is a recurring motif in compounds targeting various biological pathways.

Enzyme Inhibition

A prominent mechanism of action for many pyrazole derivatives is the inhibition of specific enzymes.[2]

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their inhibition of COX enzymes (COX-1 and COX-2). The well-known anti-inflammatory drug celecoxib, for instance, features a diaryl pyrazole scaffold. It is plausible that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole could exhibit similar inhibitory activity.

-

Protein Kinase Inhibition: Various pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. The substitution pattern of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole makes it a candidate for binding to the ATP-binding pocket of certain kinases.

-

Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives have shown inhibitory activity against MAOs, enzymes involved in the metabolism of neurotransmitters. This suggests a potential application in neurological disorders.[2]

-

MALT1 Protease Inhibition: Recent studies have identified bisphenylpyrazoles as allosteric inhibitors of the MALT1 paracaspase, a key regulator of NF-κB signaling.[6] This presents another potential avenue of investigation for the subject compound.

Receptor Modulation

Phenylpyrazole derivatives have also been shown to interact with specific receptors.

-

GABA and Nicotinic Acetylcholine Receptors: The insecticide fipronil, a phenylpyrazole, acts by blocking GABA-gated chloride channels and has effects on nicotinic acetylcholine receptors.[7] While this activity is primarily associated with insecticidal action, it highlights the potential for phenylpyrazoles to interact with ion channels in other species.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[1][3] A study on a structurally similar compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, demonstrated moderate antifungal activity against Fusarium oxysporum.[8] This suggests that 3-(3-Bromophenyl)-5-methyl-1H-pyrazole may also possess antifungal properties.

Proposed Experimental Workflows for Mechanistic Elucidation

To systematically investigate the mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a tiered experimental approach is recommended.

Initial Broad-Spectrum Screening

A logical first step is to perform a broad-spectrum screening to identify the general biological activity profile of the compound.

Experimental Protocol: In Vitro Broad-Spectrum Bioactivity Screening

-

Compound Preparation: Synthesize and purify 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. Characterize the compound using standard analytical techniques (NMR, mass spectrometry, HPLC) to ensure purity.

-

Panel Selection: Utilize a commercially available broad-panel screening service that includes a diverse range of assays, such as:

-

Enzyme inhibition assays (e.g., kinases, proteases, COX enzymes).

-

Receptor binding assays (e.g., GPCRs, ion channels).

-

Antimicrobial and antifungal assays against a panel of representative pathogens.

-

Antiproliferative assays against a panel of cancer cell lines.

-

-

Data Analysis: Analyze the screening data to identify any significant "hits" where the compound exhibits potent activity.

Diagram: High-Throughput Screening Workflow

Caption: High-throughput screening workflow for initial bioactivity profiling.

Focused Mechanistic Studies Based on Screening Hits

Once a primary area of activity is identified, more focused studies can be designed to elucidate the specific mechanism. For example, if the compound shows significant anti-inflammatory activity, the following workflow could be employed.

Experimental Protocol: Investigating COX Inhibition

-

Enzyme Assays: Perform in vitro COX-1 and COX-2 inhibition assays using purified enzymes. Determine the IC50 values for the compound against both isoforms to assess potency and selectivity.

-

Cell-Based Assays: Use a cell-based assay, such as measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages, to confirm the compound's activity in a cellular context.

-

Molecular Docking: Conduct molecular docking studies to predict the binding mode of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole within the active sites of COX-1 and COX-2. This can provide insights into the structural basis of its activity and selectivity.

Diagram: Putative COX Inhibition Pathway

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[6]

| Position | Substituent | Potential Impact on Activity |

| 1 | Unsubstituted (NH) | Allows for tautomerism, which can influence receptor binding and reactivity.[9][10][11][12] |

| 3 | 3-Bromophenyl | The phenyl group can engage in π-π stacking and hydrophobic interactions. The bromo substituent can modulate lipophilicity and participate in halogen bonding. |

| 5 | Methyl | A small alkyl group that can contribute to hydrophobic interactions within a binding pocket. |

Further SAR studies could involve synthesizing analogs of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole with modifications at these positions to probe the key structural requirements for activity and to optimize potency and selectivity.

Synthesis Outline

The synthesis of 3,5-disubstituted pyrazoles can be achieved through various established methods.[1] A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a plausible synthetic route would be the reaction of 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate.

Diagram: Retrosynthetic Analysis

Caption: A possible retrosynthetic approach for the target compound.

Conclusion

While the specific mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole remains to be elucidated, the extensive body of research on related pyrazole derivatives provides a strong foundation for targeted investigation. The most probable mechanisms involve enzyme inhibition, particularly of COX enzymes or protein kinases, or modulation of receptor activity. The proposed experimental workflows in this guide offer a systematic approach to unraveling the precise biological function of this compound. A thorough understanding of its mechanism of action is a critical step in assessing its therapeutic potential and guiding future drug development efforts.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

Gomtsyan, A. (2012). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Organic Chemistry, 77(1), 358-366. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 10-18. [Link]

- Zhang, J., et al. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

Ivashchenko, A. V., et al. (2021). Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. Česká a slovenská farmacie, 70(4), 159-166. [Link]

-

Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1645. [Link]

-

Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]

-

Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

-

Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed, 31877672. [Link]

-

Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]

-

Dömling, A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3195. [Link]

-

Eastgate, M. D., et al. (2014). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 18(12), 1649-1655. [Link]

-

Teixeira, C., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

El-Faham, A., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 121. [Link]

- Li, J., et al. (2017). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Wang, L., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 128026. [Link]

-

Zhao, Y., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(18), 4156-4163. [Link]

-

Sharma, A., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a468-a490. [Link]

-

Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1045. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6298. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole: A Detailed Protocol for Researchers

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The strategic incorporation of a bromophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 3-(3-Bromophenyl)-5-methyl-1H-pyrazole a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of the Knorr pyrazole synthesis. We will delve into the mechanistic rationale behind the experimental design, offering a self-validating protocol that ensures reproducibility and high purity of the final product.

Reaction Scheme

The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(3-bromophenyl)-1,3-butanedione, via a Claisen condensation. The subsequent step is the classical Knorr pyrazole synthesis, where the dicarbonyl precursor undergoes cyclocondensation with hydrazine hydrate to yield the target pyrazole.

Step 1: Synthesis of 1-(3-bromophenyl)-1,3-butanedione

Caption: Workflow for the Knorr pyrazole synthesis.

Mechanistic Insights: The "Why" Behind the Protocol

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a robust and well-established reaction. [1]The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring. The acidic or basic conditions often employed facilitate the dehydration step, driving the reaction to completion. [2]

Experimental Protocols

Part 1: Synthesis of 1-(3-bromophenyl)-1,3-butanedione

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 3-Bromoacetophenone | C₈H₇BrO | 199.04 | 19.9 g (0.1 mol) | 98% |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 50 mL | ≥99.5% |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | 96% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | (10% aq. solution) | 37% |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend sodium ethoxide (7.5 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.

-

Addition of Reactants: To the stirred suspension, add a solution of 3-bromoacetophenone (19.9 g, 0.1 mol) in 50 mL of ethyl acetate dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, and then gently reflux for 2 hours. The reaction mixture will become a thick, yellowish slurry.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic to litmus paper. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3-bromophenyl)-1,3-butanedione as a yellow oil. This crude product is of sufficient purity for the next step.

Part 2: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 1-(3-bromophenyl)-1,3-butanedione | C₁₀H₉BrO₂ | 241.08 | 24.1 g (0.1 mol) | Crude from Part 1 |

| Hydrazine hydrate | H₆N₂O | 50.06 | 6.0 g (0.12 mol) | 80% |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | 95% |

| Acetic acid | CH₃COOH | 60.05 | 2 mL | Glacial |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(3-bromophenyl)-1,3-butanedione (24.1 g, 0.1 mol) in 150 mL of 95% ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (6.0 g, 0.12 mol) followed by 2 mL of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator. Pour the concentrated solution into 300 mL of ice-cold water with stirring.

-

Purification: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol-water mixture to afford pure 3-(3-Bromophenyl)-5-methyl-1H-pyrazole as a white to off-white solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 139-141 °C [3] |

| Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~12.5 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 6.4 (s, 1H, pyrazole-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148, 142, 135, 130, 129, 126, 123, 122, 105, 11 |

| IR (KBr, cm⁻¹) ν | ~3200 (N-H), 3050 (Ar C-H), 1590 (C=N), 1550 (C=C), 780 (C-Br) |

Trustworthiness and Self-Validation

The provided protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The purification by recrystallization is a robust method for obtaining a high-purity product, which can be confirmed by the sharp melting point and clean spectroscopic data. The expected characterization data provides a clear benchmark for researchers to confirm the identity and purity of their synthesized compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, a key building block in drug discovery. By understanding the underlying reaction mechanism and following the detailed experimental procedures, researchers can confidently synthesize this valuable compound in high yield and purity.

References

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents.

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Some New Pyrazoles - DergiPark. Available at: [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - MDPI. Available at: [Link]

-

(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - ResearchGate. Available at: [Link]

-

Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents - Pharmacia. Available at: [Link]

-

The Reaction of Cyanoacetylhydrazine With a-Bromoketones: Synthesis of 1,3,4-oxadiazine, 1,2,4-Triazine, Pyrazole and Pyridazin. Available at: [Link]

-

Reaction of chalcone 1 with hydrazine hydrate in different condition... - ResearchGate. Available at: [Link]

-

Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents - Pharmacia. Available at: [Link]

-

1,4-diphenyl-1,3-butadiene - Organic Syntheses Procedure. Available at: [Link]

- DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google Patents.

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents [pharmacia.pensoft.net]

Application Notes and Protocols for the Research Chemical 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Abstract

This document provides a comprehensive guide for the utilization of the research chemical 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. Drawing upon the extensive body of literature highlighting the broad biological activities of pyrazole derivatives, these notes propose a focused application in the field of antifungal drug discovery.[1][2] Detailed, field-proven protocols for initial screening and determination of antifungal efficacy are presented, alongside methodologies for assessing cytotoxicity and exploring the potential mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects. Many commercially successful drugs incorporate the pyrazole moiety, underscoring its therapeutic relevance.[2]

Given the well-established antifungal potential of various pyrazole-containing compounds, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole emerges as a compelling candidate for investigation as a novel antifungal agent.[1][3][4] The presence of a bromophenyl group may enhance its biological activity through halogen bonding and increased lipophilicity, facilitating membrane transport. This document outlines a strategic approach to systematically evaluate the antifungal properties of this compound.

Proposed Application: Antifungal Screening

Based on the documented antifungal activity of structurally related pyrazole derivatives, a primary application for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is in the screening for novel antifungal agents.[3][4] The following protocols are designed to assess its efficacy against pathogenic fungi, with a particular focus on Fusarium oxysporum, a significant plant and opportunistic human pathogen.[5][6][7]

Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem |

| Molecular Weight | 237.10 g/mol | PubChem |

| Appearance | Solid | Supplier Data |

| Solubility | Soluble in DMSO, Ethanol | Supplier Data |

| Storage | Store at 2-8°C, protect from light and moisture | Supplier Data |

Safety Precautions: Handle 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Experimental Protocols

The following protocols provide a step-by-step guide for the antifungal evaluation of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.

Preliminary Antifungal Screening: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative and straightforward technique for the initial assessment of antifungal activity.[8][9][10][11][12]

Objective: To qualitatively assess the antifungal activity of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against a target fungal strain.

Materials:

-

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

-

Target fungal strain (e.g., Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) or Mueller-Hinton Agar with 2% glucose[11]

-

Sterile paper disks (6 mm diameter)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Positive control (e.g., Fluconazole, Voriconazole)

-

Sterile petri dishes, swabs, and micropipettes

-

Incubator

Protocol:

-

Inoculum Preparation:

-

Culture the fungal strain on a fresh PDA plate at 28-30°C for 5-7 days, or until sporulation is evident.

-

Prepare a spore suspension by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface with a sterile loop.

-

Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL using a hemocytometer.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly inoculate the surface of a fresh agar plate with the prepared fungal suspension.

-

Allow the plate to dry for 10-15 minutes at room temperature.

-

-

Disk Preparation and Application:

-

Prepare a stock solution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in DMSO (e.g., 10 mg/mL).

-

Impregnate sterile paper disks with a defined volume of the test compound solution (e.g., 10 µL to deliver 100 µ g/disk ).

-

Prepare a negative control disk with DMSO only and a positive control disk with a standard antifungal.

-

Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

-

-

Incubation and Observation:

-

Incubate the plates at 28-30°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.[11]

-

Data Interpretation: A clear zone of no growth around the disk indicates antifungal activity. The diameter of the zone is proportional to the susceptibility of the fungus to the compound.

Quantitative Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14][15]

Objective: To determine the MIC of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole against a target fungal strain.

Materials:

-

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

-

Target fungal strain (e.g., Fusarium oxysporum)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

DMSO (sterile)

-

Positive control (e.g., Amphotericin B, Itraconazole)

-

Spectrophotometer or microplate reader

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole in DMSO (e.g., 1 mg/mL).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a fungal spore suspension as described in the disk diffusion assay.

-

Dilute the suspension in RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.[15]

-

-

Assay Setup:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Include a positive control (fungus with a known antifungal), a negative control (fungus with medium and DMSO), and a sterility control (medium only).

-

-

Incubation:

-

Incubate the plate at 35°C for 48-72 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.[15]

-

Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Data Presentation:

| Compound | Concentration (µg/mL) | % Inhibition |

| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | 256 | 100 |

| 128 | 100 | |

| 64 | 98 | |

| 32 | 92 | |

| 16 | 75 | |

| 8 | 48 | |

| 4 | 20 | |

| 2 | 5 | |

| 1 | 0 | |

| 0.5 | 0 | |

| Positive Control (e.g., Fluconazole) | (Varies) | (Varies) |

Workflow for Antifungal Susceptibility Testing:

Caption: Workflow for antifungal screening of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.

Follow-up Studies

Positive results from the initial antifungal screening warrant further investigation to characterize the compound's therapeutic potential.

Cytotoxicity Assessment

It is essential to evaluate the toxicity of the compound against mammalian cells to determine its selectivity index. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19]

Objective: To determine the cytotoxic effect of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole on a mammalian cell line.

Protocol Outline:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, Vero) in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the compound for 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the 50% cytotoxic concentration (CC₅₀).

Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to MIC. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.

Mechanism of Action (MoA) Studies

Understanding the MoA is crucial for drug development. Several approaches can be employed to elucidate how 3-(3-Bromophenyl)-5-methyl-1H-pyrazole exerts its antifungal effect.

Potential MoA Targets for Antifungals:

-

Cell Wall Synthesis Inhibition: Targeting enzymes involved in the synthesis of chitin and glucans.[20][21]

-

Ergosterol Biosynthesis Inhibition: Interfering with the synthesis of ergosterol, a key component of the fungal cell membrane.[20][22][23]

-

Nucleic Acid and Protein Synthesis Inhibition: Disrupting DNA, RNA, or protein synthesis.[20][21]

Experimental Approaches:

-

Ergosterol Quantification: Measure the ergosterol content in fungal cells treated with the compound.

-

Cell Membrane Integrity Assays: Use fluorescent dyes to assess membrane permeabilization.

-

Enzyme Inhibition Assays: Test the compound's ability to inhibit key fungal enzymes.

Investigative Pathway for a Novel Antifungal Compound:

Caption: Logical progression for the development of a novel antifungal agent.

Conclusion

3-(3-Bromophenyl)-5-methyl-1H-pyrazole represents a promising starting point for the discovery of new antifungal agents, based on the established biological activities of the pyrazole scaffold. The protocols outlined in this document provide a robust framework for its initial evaluation. A systematic approach, beginning with antifungal screening and progressing to cytotoxicity and mechanism of action studies, will be instrumental in determining the therapeutic potential of this and related compounds.

References

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]

-

High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. National Institutes of Health. [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health. [Link]

-

Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. National Institutes of Health. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Bio-Rad. [Link]

-

Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. MDPI. [Link]

-

Mechanisms of action in antifungal drugs. EBSCO. [Link]

-